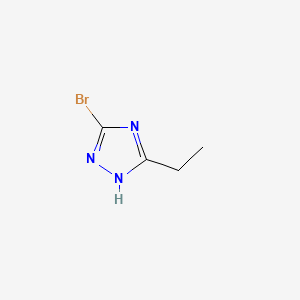

3-ブロモ-5-エチル-1H-1,2,4-トリアゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

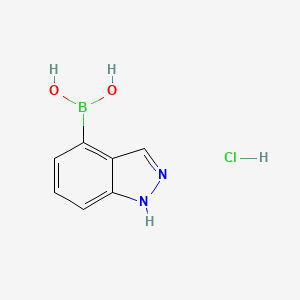

1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

1,2,4-Triazoles can be synthesized through a variety of methods. One common method involves the reaction of thiosemicarbazides with α-haloketones .Molecular Structure Analysis

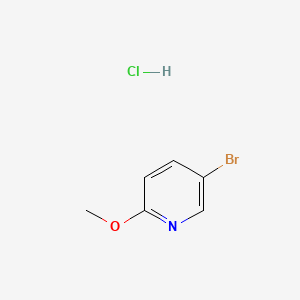

The molecular structure of 1,2,4-triazoles consists of a five-membered ring with two carbon atoms and three nitrogen atoms . The specific structure of “3-bromo-5-ethyl-1H-1,2,4-triazole” would include a bromine atom attached to the third position of the ring and an ethyl group attached to the fifth position.Chemical Reactions Analysis

1,2,4-Triazoles can participate in a variety of chemical reactions. For example, they can act as ligands for transition metals to create coordination complexes . They can also accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structure. For example, “3-bromo-1H-1,2,4-triazole” has a molecular weight of 147.96, a predicted boiling point of 295.4±23.0 °C, and a predicted density of 2.102±0.06 g/cm3 .科学的研究の応用

インドール誘導体の合成

この化合物は、天然物や医薬品において重要なヘテロ環系であるインドール誘導体の合成に使用されます . これらは細胞生物学において重要な役割を果たしており、癌細胞、微生物、および人体における様々な疾患の治療に対して、ますます注目を集めています .

抗癌剤

1,2,4-トリアゾール誘導体、特に「3-ブロモ-5-エチル-1H-1,2,4-トリアゾール」は、抗癌剤として有望な結果を示しています . これらの誘導体のいくつかは、MCF-7、Hela、A549などのヒト癌細胞株に対して、細胞毒性を示すことが実証されています .

有機合成

天然には存在しない1,2,3-トリアゾールは、有機合成において幅広い用途が見出されています . 異なる標的との水素結合を形成する能力により、様々な有機化合物の合成に使用されています .

創薬

1,2,4-トリアゾールモチーフ、特に「3-ブロモ-5-エチル-1H-1,2,4-トリアゾール」は、30種類以上の承認済み医薬品、および100種類以上の調査中の実験段階の医薬品に存在します . 例えば、リバビリンは、様々なウイルス性疾患の治療に用いられる抗ウイルス薬ですが、このモチーフを含んでいます .

シッフ塩基の合成

「3-ブロモ-5-エチル-1H-1,2,4-トリアゾール」は、シッフ塩基の合成に使用できます . これらの塩基は、鎮痛剤、抗菌剤、抗炎症剤、抗うつ剤など、様々な治療分野で可能性を示しています

作用機序

Target of Action

It’s worth noting that triazole derivatives, in general, have been found to bind with high affinity to multiple receptors , which suggests that 3-bromo-5-ethyl-1H-1,2,4-triazole may also interact with various biological targets.

Mode of Action

Triazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-bromo-5-ethyl-1H-1,2,4-triazole may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with triazole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with triazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Safety and Hazards

将来の方向性

The future research directions for 1,2,4-triazoles could involve exploring their potential uses in medicinal chemistry, given their ability to bind with various enzymes and receptors . Additionally, their role as ligands for transition metals and as catalysts for ester synthesis could be further investigated .

生化学分析

Biochemical Properties

It is known that triazoles can act as ligands for transition metals, forming coordination complexes . This suggests that 3-bromo-5-ethyl-1H-1,2,4-triazole could potentially interact with metal-containing enzymes or proteins in biochemical reactions. The exact nature of these interactions would depend on the specific enzyme or protein involved.

Temporal Effects in Laboratory Settings

特性

IUPAC Name |

3-bromo-5-ethyl-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNGIWHDLFYCGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672485 |

Source

|

| Record name | 3-Bromo-5-ethyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15777-58-9 |

Source

|

| Record name | 5-Bromo-3-ethyl-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15777-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-ethyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine](/img/structure/B595683.png)